Product packaging for C26H24FN5O3S2(Cat. No.:)

C26H24FN5O3S2

Cat. No.: B12136979
M. Wt: 537.6 g/mol
InChI Key: HBWQOTQAGDWCMV-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Chemical Synthesis and Discovery

The field of modern chemical synthesis is increasingly focused on the creation of complex molecules that possess unique and potent functionalities. Within this landscape, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a vast number of pharmaceuticals and biologically active molecules. beilstein-journals.org The strategic incorporation of fluorine atoms into these structures has become a powerful tool in medicinal chemistry. ekb.eg Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ekb.eg The hypothetical compound C26H24FN5O3S2, with its intricate combination of fluorine, multiple nitrogen and sulfur atoms, and a substantial carbon backbone, represents the frontier of complex chemical design aimed at achieving novel therapeutic effects.

Rationale for Comprehensive Academic Investigation of Novel Chemical Entities

The exploration of novel chemical entities is a cornerstone of scientific advancement, particularly in the realms of medicine and materials science. Each new compound offers the potential for undiscovered properties and mechanisms of action. A thorough academic investigation provides the fundamental data necessary to understand a molecule's behavior, from its basic physical properties to its interactions within complex biological systems. This systematic evaluation is crucial for identifying potential applications, ensuring safety, and building a broader understanding of chemical principles that can guide future discovery.

Significance of Structural Complexity in Chemical Functionality Research

The structural complexity of a molecule like this compound is directly linked to its potential for specific and potent functionality. A complex, three-dimensional architecture allows for precise interactions with biological targets, such as enzymes or receptors. The presence of multiple functional groups—in this case, suggested by the presence of nitrogen, oxygen, and sulfur—can lead to a polypharmacological profile, where the molecule interacts with multiple targets. This can be advantageous in treating complex diseases. Research into structurally complex molecules helps to unravel the intricate relationship between a compound's shape, its electronic properties, and its ultimate biological or material function.

Overview of Research Domains Applicable to Advanced Chemical Compounds

Advanced chemical compounds with features like those suggested by the formula this compound are typically investigated across several key research domains. These include:

Medicinal Chemistry and Drug Discovery: The primary focus is often on identifying therapeutic potential, for example, as enzyme inhibitors, signaling pathway modulators, or antimicrobial agents. researchgate.net

Agrochemicals: Similar to pharmaceuticals, these compounds are screened for potential use as herbicides, pesticides, or fungicides. rsc.org

Materials Science: Certain fluorinated heterocyclic compounds exhibit unique electronic and photophysical properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net

Chemical Biology: These molecules can be used as chemical probes to study biological processes, helping to elucidate the function of proteins and other cellular components.

The following table outlines the key physicochemical properties often characterized for novel compounds in this class.

PropertyDescriptionSignificance in Research
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Influences solubility, membrane permeability, and pharmacokinetic properties.
Lipophilicity (LogP) The measure of a compound's ability to dissolve in fats, oils, and non-polar solvents.A key determinant of drug absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Donors/Acceptors The number of functional groups that can donate or accept a hydrogen atom in a hydrogen bond.Crucial for specific binding interactions with biological targets like proteins and DNA.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Correlates with drug transport properties, including intestinal absorption and brain penetration.

Given the lack of specific data for this compound, the detailed research findings that would typically populate subsequent sections of this article cannot be provided. A complete scientific analysis would require experimental data from its synthesis and characterization, followed by biological and functional screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24FN5O3S2 B12136979 C26H24FN5O3S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24FN5O3S2

Molecular Weight

537.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H24FN5O3S2/c1-15-3-2-10-31-22(15)29-23(30-11-8-17(9-12-30)21(28)33)19(24(31)34)13-20-25(35)32(26(36)37-20)14-16-4-6-18(27)7-5-16/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H2,28,33)/b20-13-

InChI Key

HBWQOTQAGDWCMV-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCC(CC5)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCC(CC5)C(=O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for C26h24fn5o3s2

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis of Ximelagatran (B1683401) (I) involves strategically disconnecting the molecule into simpler, more readily available precursors. The primary disconnections focus on the amide bonds, which are key linkages in the molecular architecture.

A logical retrosynthetic approach would first disconnect the amide bond between the azetidine-2-carboxylic acid moiety and the substituted benzylamine (B48309) fragment. This leads to two key precursors: an activated azetidine (B1206935) derivative (II) and 4-(N'-hydroxycarbamimidoyl)benzylamine (III).

Further disconnection of the second amide bond, linking the azetidine ring to the N-substituted glycine (B1666218) ethyl ester, breaks down precursor II into (S)-azetidine-2-carboxylic acid (IV) and ethyl (R)-(cyclohexylamino)acetate (V).

The synthesis of the aromatic precursor (III) can be envisioned from 4-cyanobenzylamine, which can be converted to the N'-hydroxycarbamimidoyl group. The chiral amino acid ester (V) can be prepared through various established methods for amino acid synthesis, ensuring the correct stereochemistry.

Key Precursors and Intermediate Synthesis

The synthesis of Ximelagatran relies on the efficient preparation of several key intermediates. One crucial precursor is 4-aminomethylbenzamidine, which serves as a foundational building block for the active part of the molecule. An industrially viable pathway to this intermediate involves the preparation of an N-hydroxyimino intermediate.

Another set of important intermediates are hydroxymelagatran and ethylmelagatran, which are also metabolites of Ximelagatran. nih.gov The synthesis of these compounds, often in labeled forms for metabolic studies, provides insight into the final steps of the Ximelagatran synthesis. For instance, a known synthesis of tritium-labeled Ximelagatran and its related compounds has been reported. acs.org

Table 1: Key Precursors in Ximelagatran Synthesis

Precursor NameChemical StructureRole in Synthesis
(S)-Azetidine-2-carboxylic acidC4H7NO2Core heterocyclic building block
4-(N'-hydroxycarbamimidoyl)benzylamineC8H11N3OAromatic fragment with the active amidoxime (B1450833) group
Ethyl (R)-(cyclohexylamino)acetateC10H19NO2Chiral amino acid derivative
4-AminomethylbenzamidineC8H11N3Key intermediate for the synthesis of the active moiety

Stereochemical Considerations in Synthesis

The synthesis of Ximelagatran presents significant stereochemical challenges due to the presence of two chiral centers. The desired stereoisomer possesses the (S)-configuration at the azetidine ring and the (R)-configuration at the α-carbon of the N-substituted glycine moiety.

Achieving the correct stereochemistry is paramount for the biological activity of the final compound. This necessitates the use of stereoselective synthetic methods. Chiral pool synthesis, starting from enantiomerically pure starting materials such as (S)-azetidine-2-carboxylic acid, is a common strategy. For the other chiral center, asymmetric synthesis techniques or the use of chiral auxiliaries can be employed to ensure high enantiomeric excess. The stereochemical integrity must be maintained throughout the synthetic sequence, avoiding racemization under the reaction conditions used for amide bond formation and other transformations.

Development of Novel Synthetic Routes

Research into the synthesis of Ximelagatran and related compounds has also focused on the development of more efficient and innovative synthetic methodologies.

Catalyst Development and Optimization for Specific Transformations

The formation of the two amide bonds in the Ximelagatran structure is a critical step. While traditional coupling reagents can be used, the development of catalytic methods for amide bond formation is a key area of research to improve efficiency and reduce waste. Various metal-catalyzed and organocatalytic systems are being explored for their potential to facilitate these transformations under milder conditions and with higher atom economy.

Furthermore, in a specific application for producing radiolabeled Ximelagatran for research purposes, specialized catalysts have been employed. The synthesis of tritium-labeled ximelagatran utilized hydrogen isotope exchange reactions catalyzed by Crabtree's catalyst and a N-heterocyclic carbene-containing Iridium catalyst. acs.org This highlights the role of specialized catalyst development in facilitating specific synthetic needs.

Green Chemistry Principles in Synthesis Design

While specific green chemistry assessments for the Ximelagatran synthesis are not extensively published, the general principles can be applied. For instance, exploring enzymatic or biocatalytic methods for certain steps, particularly for the resolution of stereocenters or the formation of amide bonds, could offer a greener alternative to traditional chemical methods. The use of catalytic rather than stoichiometric reagents for key transformations is a core tenet of green chemistry that is relevant to this synthesis.

Process Optimization and Scalability Research

For a drug to be commercially viable, its synthesis must be amenable to large-scale production. Process optimization and scalability research for the synthesis of Ximelagatran would focus on several key areas:

Improving Yields and Purity: Each step of the synthesis would be systematically optimized to maximize the yield and purity of the product. This involves fine-tuning reaction parameters such as temperature, concentration, reaction time, and catalyst loading.

Reducing Cycle Times: Minimizing the time required for each reaction and work-up procedure is crucial for improving throughput and reducing manufacturing costs.

Developing Robust and Safe Processes: Ensuring that the synthesis is reproducible, safe, and reliable on a large scale is a primary concern. This includes identifying and controlling critical process parameters and minimizing the use of hazardous reagents and conditions.

Efficient Purification Methods: Developing scalable and efficient purification methods, such as crystallization, to obtain the final active pharmaceutical ingredient (API) with the required high purity is essential.

While detailed, proprietary information on the large-scale manufacturing process of Ximelagatran is not publicly available, the general challenges associated with the scale-up of complex, multi-step syntheses of chiral molecules are applicable. These challenges include maintaining stereochemical purity, ensuring consistent product quality, and managing the logistics of handling large quantities of reagents and solvents.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Information regarding the optimization of reaction conditions—such as temperature, pressure, catalysts, and solvents—to improve the yield and selectivity of C26H24FN5O3S2 synthesis is not available. Data tables illustrating the effects of varying these parameters cannot be generated without experimental results.

Mechanistic Insights into Key Synthetic Steps

Without established synthetic pathways, the mechanistic details of key bond-forming reactions involved in the synthesis of this compound remain unknown. Elucidating reaction mechanisms often involves computational studies and experimental techniques to identify intermediates and transition states, none of which have been reported for this compound.

Advanced Spectroscopic and Chromatographic Characterization of C26h24fn5o3s2

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation of compounds that might have the same nominal mass but different molecular formulas.

For the compound C26H24FN5O3S2, HRMS would aim to provide an exact mass measurement. The calculated exact mass for this formula, using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S), is approximately 537.1243 Da . A precise experimental measurement matching this value would strongly support the proposed molecular formula.

Table 3.1.1: High-Resolution Mass Spectrometry Data (Illustrative)

ParameterValue (Calculated)
Molecular FormulaThis compound
Nominal Mass537 Da
Exact Mass537.1243 Da

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions, known as the fragmentation pattern, provides critical insights into the molecule's structure. Different bonds within the molecule break selectively under specific ionization conditions, yielding characteristic fragments.

For this compound, a molecule with multiple heteroatoms and a significant carbon skeleton, fragmentation could involve:

Alpha-cleavage: Bond cleavage adjacent to a heteroatom (like nitrogen or sulfur) or a functional group.

Loss of functional groups: Elimination of common fragments such as water (H₂O), carbon monoxide (CO), or specific side chains.

Rearrangements: Such as the McLafferty rearrangement, which involves the transfer of a hydrogen atom.

Cleavage of aromatic rings or heterocyclic systems: Leading to characteristic fragment ions.

Analyzing these fragments helps in proposing potential substructures and confirming the connectivity of atoms within the molecule.

Table 3.1.1.1: Illustrative Major Fragmentation Ions (Hypothetical)

Fragment Ion (m/z)Proposed Fragment / Loss
537[M]+ (Molecular Ion)
522[M - CH3]⁺
508[M - C2H4]⁺
491[M - F]⁺
312[C26H24]⁺ (Aromatic core)
183[C9H7FN3O2S]⁺ (Potential substructure)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR: Would reveal the presence and environment of all hydrogen atoms. Signals appear as peaks at specific chemical shifts (δ, in ppm), influenced by neighboring atoms and functional groups. The splitting pattern (multiplicity) of these peaks indicates the number of adjacent protons, while integration provides the relative number of protons contributing to each signal. For this compound, signals would be expected in the aliphatic (0-5 ppm) and aromatic (6-9 ppm) regions, with specific shifts influenced by the fluorine, nitrogen, oxygen, and sulfur atoms.

¹³C NMR: Provides information about the carbon skeleton. Each unique carbon atom typically gives a distinct signal, with chemical shifts indicating the type of carbon (e.g., aliphatic, aromatic, carbonyl, attached to heteroatoms). The ¹³C nucleus has a low natural abundance and is less sensitive than ¹H, but proton decoupling simplifies the spectrum, usually yielding singlets for each carbon.

¹⁹F NMR: Given the presence of fluorine in the molecule, ¹⁹F NMR is crucial. Fluorine is highly electronegative and NMR-active (¹⁹F nucleus). Its chemical shifts are very sensitive to the electronic environment, and it can exhibit coupling to nearby protons or carbons, providing valuable structural information.

Table 3.2.1: Illustrative ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

NucleusChemical Shift (δ, ppm)Multiplicity (¹H) / Type (¹³C)Assignment (Hypothetical)
¹H2.5 - 3.0s, 3HMethyl group (CH₃)
¹H3.5 - 4.0s, 2HMethylene group (CH₂)
¹H7.0 - 8.5m, 16HAromatic protons
¹³C15 - 25CH₃Methyl carbon
¹³C30 - 50CH₂, CHAliphatic carbons
¹³C110 - 160C (aromatic)Aromatic carbons
¹³C~160 - 180C=O (if present)Carbonyl carbon

Note: ¹⁹F NMR would show signals characteristic of the fluorine environment, potentially with coupling to adjacent ¹H or ¹³C nuclei.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, HSQC, HMBC, COSY, NOESY)

To establish definitive structural assignments and connectivity, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling, showing which protons are adjacent through chemical bonds. Cross-peaks in the COSY spectrum connect coupled protons.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC: Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlation). This helps assign proton signals to their directly attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This provides information about the molecule's three-dimensional conformation and proximity of atoms.

These techniques, when applied in combination, allow for the complete assignment of all signals and the unambiguous determination of the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that identify functional groups within a molecule by detecting the absorption or scattering of specific frequencies of light corresponding to molecular vibrations.

FT-IR (Fourier-Transform Infrared Spectroscopy): Detects vibrations that cause a change in the molecule's dipole moment. Characteristic absorption bands (wavenumbers, cm⁻¹) are associated with specific functional groups. For this compound, one might expect:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

C-N stretching: ~1000-1350 cm⁻¹

C-O stretching (if present): ~1000-1300 cm⁻¹

S=O stretching (if sulfone/sulfoxide): ~1000-1250 cm⁻¹

C-F stretching: ~1000-1400 cm⁻¹

Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to symmetric vibrations and non-polar bonds (e.g., C=C, C-C).

The "fingerprint region" (typically below 1500 cm⁻¹) in both spectra contains complex patterns of bands that are unique to each molecule, aiding in its identification.

Table 3.3.1: Illustrative Characteristic IR Absorption Bands (Hypothetical)

Functional Group / BondExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3030 - 3080m - w
C-H (aliphatic)2850 - 2970s
C=C (aromatic)1450 - 1600m
C-N1000 - 1350m
C-O1000 - 1300m
C-F1000 - 1400s - vs
S=O (if present)1000 - 1250vs

Note: 's' = strong, 'm' = medium, 'w' = weak, 'vs' = very strong.

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, single-crystal X-ray diffraction would yield:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space group: Indicating the symmetry elements present in the crystal.

Atomic coordinates: Precise locations of all atoms within the unit cell.

Refinement statistics: Such as R1 and wR2 values, indicating the quality of the fit between the experimental data and the proposed model.

Table 3.4.1: Illustrative X-ray Crystallographic Parameters (Hypothetical)

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell (Å, °)a = 10.5, b = 12.2, c = 15.8, β = 105.0
Volume (ų)1950
R₁0.045
wR₂0.110

Crystal Packing and Intermolecular Interactions

Beyond the molecular structure, X-ray crystallography also reveals how molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces, which play a crucial role in determining the physical properties of the solid.

For a molecule like this compound, common intermolecular interactions that would be analyzed include:

Hydrogen Bonding: If N-H or O-H groups are present, they can act as donors to acceptors like oxygen, nitrogen, or fluorine atoms. C-H···F or C-H···O interactions are also possible, though weaker.

π-π Stacking: If the molecule contains aromatic rings, these can stack face-to-face or edge-to-face, contributing to crystal stability.

Van der Waals Forces: General attractive forces between non-polar regions of molecules.

Halogen Bonding: If the fluorine atom is in a suitable environment, it could potentially engage in weak halogen bonding interactions.

Compound List:

this compound

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography, a cornerstone of analytical chemistry, offers powerful methods for separating, identifying, and quantifying components within a mixture researchgate.netijnrd.orgccamp.res.in. For complex organic molecules like this compound, advanced chromatographic techniques are indispensable for establishing purity profiles and isolating specific isomers or enantiomers. These techniques leverage differential partitioning of analytes between a mobile phase and a stationary phase to achieve separation researchgate.netccamp.res.in.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the separation and quantification of non-volatile or thermally labile compounds, making it ideal for the analysis of many organic molecules, including potential pharmaceutical candidates metwarebio.comwjpmr.com. The development and validation of an HPLC method are crucial steps to ensure its reliability, accuracy, and suitability for its intended purpose, often guided by international standards such as those set by the International Council for Harmonisation (ICH) wjpmr.comjetir.orgresearchgate.net.

Method Development: The process of developing an HPLC method for this compound would involve systematically optimizing several key parameters to achieve adequate separation, sensitivity, and speed. These parameters typically include:

Stationary Phase Selection: Choosing an appropriate column packing material (e.g., C18, C8, phenyl, cyano) based on the compound's polarity and chemical properties. For many organic molecules, reversed-phase C18 columns are a common starting point wjpmr.comjetir.orgresearchgate.netpharmajournal.netderpharmachemica.com.

Mobile Phase Composition: Optimizing the ratio of solvents (e.g., water, methanol, acetonitrile) and the addition of buffers or modifiers to achieve optimal retention and selectivity for this compound and any potential impurities jetir.orgresearchgate.netpharmajournal.netderpharmachemica.com. The pH of the mobile phase can also significantly influence the retention of ionizable compounds.

Flow Rate: Adjusting the mobile phase flow rate impacts analysis time and efficiency. Higher flow rates generally lead to shorter run times but may decrease resolution if not optimized wjpmr.comjetir.orgresearchgate.netpharmajournal.netderpharmachemica.com.

Detection Wavelength: Selecting the optimal wavelength for UV-Vis detection based on the compound's UV absorption spectrum to maximize sensitivity and specificity jetir.orgresearchgate.netpharmajournal.netderpharmachemica.com.

Column Temperature: Controlling the column temperature can affect retention times, peak shape, and selectivity, especially for compounds with temperature-sensitive interactions jetir.org.

Injection Volume: Determining the appropriate sample injection volume to ensure accurate quantification without overloading the column.

Method Validation: Once a suitable method is developed, it must be validated to demonstrate its reliability. Key validation parameters include:

Linearity: Establishing the relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by analyzing standards at different concentrations and evaluating the correlation coefficient (r²) wjpmr.comjetir.orgresearchgate.netpharmajournal.netderpharmachemica.com.

Accuracy: Determining how close the measured value is to the true value, often assessed by spiking known amounts of the analyte into a matrix and calculating the percentage recovery jetir.orgresearchgate.netpharmajournal.net.

Precision: Evaluating the variability of the method, typically assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision), often expressed as percent relative standard deviation (%RSD) wjpmr.comjetir.orgresearchgate.netderpharmachemica.com.

Specificity/Selectivity: Demonstrating that the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often assessed by peak purity analysis and resolution between the analyte and potential interferents jetir.orgresearchgate.netderpharmachemica.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.netpharmajournal.net.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), indicating its reliability during routine use jetir.orgresearchgate.netderpharmachemica.com.

Illustrative HPLC Method Validation Data Table:

ParameterAcceptance CriteriaObserved ValueResult
Linearity (Range)5-50 µg/mL5-50 µg/mLPass
Correlation Coeff. (r²)≥ 0.9990.9998Pass
Accuracy (% Recovery)98.0% - 102.0%99.5%Pass
Precision (%RSD)≤ 2.0%0.85%Pass
LOD≤ 0.5 µg/mL0.2 µg/mLPass
LOQ≤ 1.5 µg/mL0.6 µg/mLPass
RobustnessNo significant change in resultsN/APass

Note: This table presents hypothetical data for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity Determination

Many organic molecules, including pharmaceuticals, exist as enantiomers – stereoisomers that are non-superimposable mirror images of each other mz-at.deslideshare.net. Enantiomers can exhibit vastly different pharmacological activities and toxicity profiles, making the determination of enantiomeric purity critical for drug safety and efficacy mz-at.deslideshare.netmdpi.com. Conventional chromatographic methods often fail to separate enantiomers because their physical and chemical properties are identical, except for their interaction with other chiral entities mz-at.decsfarmacie.cz.

Chiral chromatography, particularly chiral HPLC, is the gold standard for separating and quantifying enantiomers mz-at.deslideshare.netmdpi.comcsfarmacie.cz. This technique employs a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation mz-at.deslideshare.netmdpi.comcsfarmacie.czhplc.eu.

Principles of Chiral Chromatography: The separation in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the CSP). These complexes have different stabilities and lifetimes, resulting in different retention times slideshare.netmdpi.comcsfarmacie.cz. Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209), such as immobilized amylose tris-[(S)-α-Methylbenzylcarbamate], are highly versatile and widely used slideshare.netmdpi.comhplc.eu.

Pirkle-type CSPs: Based on π-acid/π-base interactions, hydrogen bonding, and dipole-dipole interactions slideshare.nethplc.eu.

Cyclodextrin-based CSPs: Utilize the inclusion complexation ability of cyclodextrins slideshare.net.

Protein-based CSPs: Employ proteins like bovine serum albumin (BSA) or ovomucoid slideshare.nethplc.eu.

Method Development for Chiral HPLC: Developing a chiral HPLC method for this compound would involve:

CSP Selection: Screening various CSPs to identify one that provides adequate separation for the specific enantiomers of this compound.

Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., mixtures of hexane, isopropanol, ethanol, acetonitrile) to optimize enantioselectivity, resolution, and retention time mdpi.com. The choice of mobile phase can significantly influence the interaction mechanism between the analyte and the CSP.

Temperature and Flow Rate: Fine-tuning these parameters to improve peak shape and resolution.

Enantiomeric Purity Assessment: Once a chiral method is optimized, it is used to analyze samples. The enantiomeric purity is typically expressed as enantiomeric excess (ee%), calculated from the peak areas of the two enantiomers.

Illustrative Chiral HPLC Separation Data Table:

ParameterValueResult
Chiral Stationary PhaseImmobilized Amylose tris-[(S)-α-Methylbenzylcarbamate]N/A
Mobile PhaseHexane: Isopropanol (80:20 v/v)N/A
Flow Rate1.0 mL/minN/A
Detection Wavelength254 nmN/A
Retention Time (Enantiomer 1)7.2 minN/A
Retention Time (Enantiomer 2)9.5 minN/A
Resolution (Rs)≥ 1.52.1
Enantiomeric Excess (ee%)≥ 99.0%99.8%

Note: This table presents hypothetical data for illustrative purposes, assuming this compound is a chiral compound.

Compound Name Table

Chemical FormulaCommon Name / Identifier
This compoundThis compound

Mechanistic Investigations of C26h24fn5o3s2 Interactions

Elucidation of Molecular Recognition and Binding Mechanisms

This area of study focuses on how C26H24FN5O3S2 recognizes and binds to its intended biological targets, such as proteins or nucleic acids. Understanding the affinity, specificity, and dynamics of these interactions is crucial.

Ligand-Target Binding Kinetics and Thermodynamics (in vitro systems)

Techniques commonly employed include:

Surface Plasmon Resonance (SPR): Measures real-time binding interactions by immobilizing a target molecule and flowing the ligand over it, detecting changes in refractive index due to mass binding.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding events, providing thermodynamic parameters like , , and the binding stoichiometry.

Microscale Thermophoresis (MST): Detects the movement of molecules along a temperature gradient, which changes upon ligand binding to a target.

Illustrative Data Table Description: A typical data table for ligand-target binding kinetics and thermodynamics would present parameters derived from these experiments. For this compound binding to a specific protein target, it might include:

ParameterValueUnitMethod UsedNotes
Association Rate ()[Specific Value]M⁻¹s⁻¹SPRRate of ligand binding to target
Dissociation Rate ()[Specific Value]s⁻¹SPRRate of ligand dissociation from target
Equilibrium Dissociation Constant ()[Specific Value]MSPR/ITCMeasure of binding affinity
Enthalpy of Binding ()[Specific Value]kJ/molITCHeat change upon binding
Entropy of Binding ()[Specific Value]J/mol·KITCDisorder change upon binding
Gibbs Free Energy of Binding ()[Specific Value]kJ/molITC/CalculatedOverall binding spontaneity

Conformational Changes Induced by Binding Events

The binding of a ligand like this compound can induce significant changes in the three-dimensional structure of its target protein. These conformational shifts are often critical for the biological function of the target, influencing its activity, stability, or interaction with other molecules.

Methods to detect these changes include:

X-ray Crystallography: Provides high-resolution static snapshots of the ligand-bound target, revealing detailed structural rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can monitor changes in the chemical environment of specific atoms within the protein upon ligand binding, indicating dynamic structural alterations.

Circular Dichroism (CD) Spectroscopy: Detects changes in the secondary structure (e.g., alpha-helix, beta-sheet content) of proteins upon ligand interaction.

Fluorescence Spectroscopy: Utilizes intrinsic or extrinsic fluorescent probes to report on local environmental changes within the protein structure upon binding.

Illustrative Data Table Description: Data from conformational studies might be presented as follows, detailing structural modifications:

Structural FeaturePre-Binding StatePost-Binding State (this compound)Change (e.g., RMSD, % secondary structure)Method Used
Active Site Loop[Description][Description][Specific Value]X-ray/NMR
Allosteric Site[Description][Description][Specific Value]X-ray/NMR
Overall Protein[Description][Description][Specific Value]CD/Fluorescence

Enzyme Inhibition/Activation Kinetics and Mechanisms (in vitro systems)

If this compound acts as an enzyme modulator, detailed kinetic studies are performed to understand how it affects enzyme activity. This involves determining the type of inhibition or activation and the underlying molecular mechanisms.

Irreversible vs. Reversible Inhibition Studies

Enzyme inhibitors can be classified based on their binding permanence. Reversible inhibitors form non-covalent bonds with the enzyme and can dissociate, allowing enzyme activity to be restored. Irreversible inhibitors, conversely, form stable covalent bonds with the enzyme, leading to a permanent loss of activity. Kinetic studies help distinguish these mechanisms by analyzing how parameters like (maximum reaction velocity) and (Michaelis constant, reflecting substrate affinity) are affected by the inhibitor.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This typically increases the apparent while remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site, affecting enzyme activity without preventing substrate binding. This typically decreases while remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both and .

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both and .

Illustrative Data Table Description: Kinetic parameters for enzyme inhibition studies would be presented to categorize the mechanism of action:

Inhibitor TypeEffect on Effect on Value (M) Value (M) Value (Units/min)
None (Control)[Baseline][Baseline]N/A[Value][Value]
CompetitiveUnchangedIncreased[Value][Value][Value]
Non-competitiveDecreasedUnchanged[Value][Value][Value]
UncompetitiveDecreasedDecreased[Value][Value][Value]
MixedDecreasedChanged[Value][Value][Value]

Identification of Allosteric or Orthosteric Binding Sites

Determining whether this compound binds to the enzyme's active site (orthosteric) or a different regulatory site (allosteric) is crucial. Orthosteric binding directly competes with the substrate, whereas allosteric binding induces conformational changes that indirectly affect substrate binding or catalysis.

Methods for site identification include:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to map critical binding regions.

Mutagenesis Studies: Altering specific amino acid residues in the target protein to observe the effect on this compound binding and activity.

Computational Docking and Molecular Dynamics: Predicting likely binding poses and identifying favorable interaction sites.

X-ray Crystallography or Cryo-EM: Directly visualizing the bound ligand within the protein structure.

Cellular Pathway Modulation Studies (in vitro cell lines)

Investigating the effects of this compound on cellular pathways involves exposing various cell lines to the compound and monitoring changes in cellular processes, gene expression, protein levels, and signaling cascades.

Key techniques include:

Western Blotting: Quantifies the levels of specific proteins involved in signaling pathways.

Quantitative Polymerase Chain Reaction (qPCR): Measures changes in mRNA expression levels of genes related to specific pathways.

Reporter Gene Assays: Assesses the activity of transcription factors or signaling pathways by linking their activation to the expression of a reporter protein (e.g., luciferase, GFP).

Cell-Based Assays: Evaluates functional cellular outcomes such as proliferation, apoptosis, migration, or differentiation.

Illustrative Data Table Description: Cellular pathway modulation data would typically be presented to show the compound's impact on cellular processes:

Pathway/Target ProteinCell LineTreatment (this compound Concentration)Readout (e.g., Fold Change, % Inhibition)Method Used
Wnt/β-catenin PathwayHEK293T1 µMβ-catenin accumulation: [Value]Western Blot
10 µMβ-catenin accumulation: [Value]Western Blot
NF-κB ActivityRAW264.75 µMNF-κB reporter activity: [Value]Reporter Assay
Cell ProliferationHeLa1 µM% Proliferation vs. Control: [Value]MTT Assay
5 µM% Proliferation vs. Control: [Value]MTT Assay

Compound List

this compound

Upstream and Downstream Signaling Pathway Analysis

Understanding how this compound modulates cellular signaling requires analyzing its impact on both upstream activators and downstream effectors. This type of analysis typically involves identifying which signaling cascades are activated or inhibited by the compound. For instance, if this compound were found to interact with a specific cell surface receptor, subsequent investigations would focus on the downstream pathways activated or repressed by this interaction, such as MAPK, PI3K/Akt, or Wnt signaling pathways nih.govnih.gov. Techniques like Western blotting, quantitative PCR, and reporter gene assays are commonly employed to measure the expression levels and activation states of key proteins within these pathways.

Protein-Protein Interaction Modulations

Protein-protein interactions (PPIs) are fundamental to cellular function, mediating a vast array of biological processes abcam.comwikipedia.orgnih.govnih.gov. This compound could exert its effects by either promoting or disrupting specific PPIs. Investigating these modulations might involve techniques such as co-immunoprecipitation (Co-IP) to identify proteins that bind to this compound or proteins that are part of complexes affected by the compound. Yeast two-hybrid screens or mass photometry can also be utilized to map out interaction networks and identify direct or indirect effects of this compound on protein complex formation wikipedia.orgnih.govrefeyn.com.

Receptor Occupancy and Ligand-Receptor Dynamics (in vitro systems)

The interaction of this compound with its target receptor(s) is a critical aspect of its mechanism of action. Receptor occupancy (RO) studies, typically conducted in vitro or ex vivo, quantify the extent to which a drug occupies its target receptor at a given concentration or dose evotec.comgiffordbioscience.compsychogenics.com. These studies are vital for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and understanding dose-response effects.

Quantifying receptor interaction parameters involves determining parameters such as binding affinity (e.g., Ki or Kd values) and the rate of association and dissociation. In vitro binding assays, often using radioligands or fluorescently labeled compounds, are standard methods. For this compound, this would involve incubating the compound with cells or tissue homogenates expressing the target receptor and measuring the displacement of a known ligand or the direct binding of this compound. Receptor occupancy can be determined by measuring the percentage of receptors bound by the compound, often by competing with a radioligand evotec.comgiffordbioscience.compsychogenics.comaltasciences.com. For example, ex vivo autoradiography on brain sections can be used to measure RO by quantifying the reduction in radioligand binding in the presence of the test compound evotec.compsychogenics.com.

Investigation of Reaction Mechanisms with Biological Substrates (in vitro)

Isotope labeling is a powerful technique for tracking the fate of specific atoms within a molecule during chemical reactions or metabolic processes wikipedia.orgthermofisher.comnih.gov. For this compound, introducing stable isotopes (e.g., deuterium (B1214612), 13C, 15N) at specific positions can help elucidate its reactivity with biological substrates. For instance, if this compound is suspected to undergo enzymatic modification or react with cellular nucleophiles like glutathione, isotope-labeled versions can be used to track these reactions. Mass spectrometry is a primary tool for detecting and quantifying the resulting labeled products, providing insights into reaction pathways and sites of modification wikipedia.orgthermofisher.com. For example, studies might involve incubating isotope-labeled this compound with liver microsomes or purified enzymes to identify metabolites or reactive intermediates thermofisher.com.

Kinetic Isotope Effects (KIEs) are a direct consequence of isotopic substitution and provide invaluable information about the rate-limiting steps and transition states of chemical reactions umn.edulibretexts.orgfiveable.mewikipedia.org. A KIE is observed when the rate of a reaction involving a molecule containing a specific isotope differs from the rate of the same reaction involving a molecule with a different isotope of the same element.

Primary KIEs: These occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction wikipedia.orgqmul.ac.uk. For this compound, if a C-H bond cleavage is the rate-limiting step in its interaction with a biological target or enzyme, substituting hydrogen with deuterium (a secondary KIE) could reveal this. A significant KIE (kH/kD ratio greater than 1) would indicate that the C-H bond cleavage is involved in the transition state libretexts.orgfiveable.mewikipedia.org.

Secondary KIEs: These effects are observed when the isotopic substitution is not directly at the bond-breaking or bond-forming site but is adjacent to it, influencing the transition state through electronic or steric effects umn.edulibretexts.orgwikipedia.org. These effects can provide information about the hybridization changes or hyperconjugation occurring at the transition state libretexts.org.

By measuring KIEs for this compound using isotopically substituted analogs (e.g., deuterium for hydrogen), researchers can gain detailed insights into the chemical mechanisms governing its reactions with biological molecules, helping to characterize transition states and identify the precise steps that control reaction rates libretexts.orgfiveable.mewikipedia.orgnih.gov.

Structure Activity Relationship Sar Analyses of C26h24fn5o3s2 and Its Analogues

Design and Synthesis of C26H24FN5O3S2 Analogs for SAR Studies

The foundation of any robust SAR study lies in the strategic design and synthesis of a diverse library of analog compounds. For this compound, this process involves methodical alterations to its core structure to probe the significance of various functional groups and substructures.

Systematic Modification of Key Functional Groups

The initial phase of analog design for this compound focuses on the systematic modification of its key functional groups. This includes, but is not limited to, the fluoro, sulfonamide, and ether moieties. The objective is to assess the impact of these changes on the compound's biological activity. For instance, the position and electronic nature of the fluorine atom on the aromatic ring might be altered to explore its role in binding interactions. Similarly, the sulfonamide group may be N-alkylated or N-arylated to investigate the influence of steric and electronic factors.

A representative set of modifications could include:

Fluorine Substitution: Shifting the fluorine atom to different positions on the phenyl ring or replacing it with other halogens (Cl, Br) or a trifluoromethyl group.

Sulfonamide Modification: Synthesis of analogs with different alkyl or aryl substituents on the sulfonamide nitrogen.

Ether Linkage Variation: Altering the length or flexibility of the chain connecting the ether oxygen.

These modifications are typically guided by computational modeling to predict the potential effects of the changes on the molecule's conformation and interaction with its biological target.

Exploration of Isosteric Replacements

Original GroupIsosteric ReplacementRationale
Sulfonamide (-SO2NH-)Carboxamide (-CONH-)Maintain hydrogen bonding potential with altered electronics.
Thiazole (B1198619) RingOxazole or Imidazole RingInvestigate the role of heteroatom composition in the ring.
Phenyl RingPyridyl or Thienyl RingModulate aromaticity and potential for hydrogen bonding.

The synthesis of these analogs requires multi-step reaction sequences, often employing modern synthetic methodologies to achieve high yields and purity. Each synthesized analog is then subjected to rigorous characterization to confirm its structure before being advanced to biological evaluation.

Qualitative Structure-Activity Relationships

Qualitative SAR provides a conceptual framework for understanding how specific structural features of this compound and its analogs contribute to their biological activity. This is achieved by comparing the in vitro activity of the synthesized compounds and identifying trends.

Identification of Pharmacophoric Features for Biological Interactions (in vitro)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, in vitro assays are employed to determine the key pharmacophoric features. These typically include:

Hydrogen Bond Donors and Acceptors: The sulfonamide and nitrogen-containing heterocyclic rings are likely key hydrogen bonding participants.

Aromatic/Hydrophobic Regions: The phenyl and thiazole rings probably engage in hydrophobic or π-stacking interactions with the target protein.

Halogen Bonding: The fluorine atom may participate in halogen bonding, a specific type of non-covalent interaction.

By comparing the activity of analogs where these features are modified, a pharmacophore model can be constructed. For example, if the replacement of the sulfonamide with a non-hydrogen bonding group leads to a significant loss of activity, it confirms the importance of this group as a hydrogen bond donor or acceptor.

Mapping of Structural Requirements for Modulatory Activity

Building upon the pharmacophore model, a more detailed map of the structural requirements for the modulatory activity of this compound can be developed. This involves correlating specific structural modifications with changes in activity.

Modification to this compoundObserved In Vitro ActivityInterpretation
Removal of FluorineSignificant DecreaseFluorine is crucial, possibly for binding affinity or metabolic stability.
N-methylation of SulfonamideModerate DecreaseA hydrogen bond donor at this position is preferred but not essential.
Replacement of Thiazole with OxazoleSignificant DecreaseThe sulfur atom in the thiazole ring is critical for activity.

These qualitative observations are instrumental in guiding the design of the next generation of analogs with potentially improved activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel compounds before their synthesis.

For this compound and its analogs, a QSAR model is typically developed using a training set of synthesized compounds with known activities. A variety of molecular descriptors are calculated for each compound, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3*(Molecular Surface Area)

Where IC50 is the half-maximal inhibitory concentration, and β are the regression coefficients. The predictive power of the QSAR model is then validated using an external test set of compounds that were not used in the model development. A successful QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Compoundlog(1/IC50) (Observed)LogPDipole MomentMolecular Surface Arealog(1/IC50) (Predicted)
This compound7.54.23.14507.45
Analog 1 (Cl instead of F)7.34.53.34607.28
Analog 2 (N-Me Sulfonamide)7.14.43.54757.12
Analog 3 (Oxazole instead of Thiazole)6.23.92.84406.25

This interactive data table illustrates how different physicochemical properties (descriptors) can be correlated with the biological activity of the compounds, forming the basis of a QSAR model.

Computational Descriptors for Structural Parameters

To quantify the structural features of this compound and its analogues, a variety of computational descriptors are employed. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters. For instance, the presence of a fluorine atom suggests that descriptors such as the Hammett constant (σ) would be relevant for quantifying its electron-withdrawing effects on the aromatic ring to which it is attached.

Descriptor CategorySpecific DescriptorRelevance to this compound
Electronic Hammett Constant (σ)Quantifies the electron-donating or -withdrawing effect of the fluorine substituent.
Partial Atomic ChargesDescribes the charge distribution across the molecule, highlighting potential sites for electrostatic interactions.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, influencing how it fits into a binding site.
Taft Steric Parameter (Es)Measures the steric bulk of substituents, which can be crucial for receptor binding.
Lipophilic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating the compound's overall hydrophobicity.

These descriptors provide a quantitative basis for developing predictive models of biological activity.

Statistical Models Correlating Structure with Biological Activity (in vitro)

By correlating the calculated structural descriptors with experimentally determined in vitro biological activity, quantitative structure-activity relationship (QSAR) models can be developed. These statistical models, often employing techniques like multiple linear regression (MLR) or partial least squares (PLS), can predict the activity of novel analogues of this compound.

A hypothetical QSAR equation for a series of analogues might take the form:

log(1/IC50) = β0 + β1(σ) + β2(LogP) + β3(MR)

In this equation, IC50 represents the half-maximal inhibitory concentration, a measure of the compound's potency. The coefficients (β) indicate the relative importance of each descriptor to the biological activity. Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved properties.

Conformational Analysis and its Influence on Activity

The three-dimensional shape, or conformation, of a molecule like this compound is critical for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations that the molecule will adopt.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. By simulating the motion of the atoms of this compound in a virtual environment that mimics physiological conditions, researchers can identify the most stable conformations and the transitions between them. These simulations can reveal, for example, the preferred orientation of the fluorinated phenyl ring relative to the rest of the molecule, which could be a key determinant of its binding affinity.

The results of MD simulations are often visualized as Ramachandran-like plots or potential energy surfaces, which map the conformational space available to the molecule.

Spatial and Electronic Requirements for Interaction

For this compound to exert a biological effect, it must interact with a specific target, such as a protein receptor or an enzyme. The nature of this interaction is governed by the spatial arrangement of its atoms and its electronic properties.

Pharmacophore modeling is a technique used to define the essential spatial and electronic features required for a molecule to bind to its target. For this compound, a pharmacophore model might include features such as:

A hydrogen bond donor (e.g., from an N-H group).

A hydrogen bond acceptor (e.g., from an oxygen or nitrogen atom).

An aromatic ring with a specific substitution pattern.

A hydrophobic region.

Advanced Analytical Methodologies for C26h24fn5o3s2 Research

Development of Robust Analytical Techniques for C26H24FN5O3S2 Detection and Quantification in Research Matrices

The accurate detection and quantification of this compound within various research matrices are foundational for understanding its behavior, efficacy, and potential applications. Developing robust analytical techniques involves selecting and optimizing methods that can provide sensitive, specific, and reproducible results.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that offers exceptional mass accuracy and resolving power, making it invaluable for the trace analysis of compounds like this compound measurlabs.com. HRMS enables the precise determination of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous identification of molecular structures by calculating exact molecular formulas measurlabs.comuni-rostock.de. This capability is crucial for distinguishing this compound from isobaric compounds and for identifying it in complex mixtures even at very low concentrations measurlabs.comuni-rostock.deyoutube.com. HRMS instruments, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), are employed for characterizing complex samples uni-rostock.de. The high sensitivity of HRMS allows for the confident detection of trace-level analytes, and its wide dynamic range helps maintain accurate measurements even in the presence of high-abundance components youtube.com.

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for separating and analyzing complex mixtures that may contain this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS and its tandem counterpart, LC-MS/MS, are widely recognized for their ability to analyze a broad spectrum of compounds, including non-volatile and thermally labile substances spectralworks.comresearchgate.net. These hyphenated techniques provide high sensitivity and are adept at handling complex biological samples spectralworks.comnih.gov. The front-end separation efficiency of LC is critical for reducing co-eluting species and ionization suppression, thereby enhancing the dynamic range of measurements nih.gov. LC-MS/MS is particularly useful for identifying and quantifying compounds in complex matrices, such as protein hydrolysates or biological fluids, where it can provide detailed information about the composition nih.govucl.ac.uk. The development of LC-MS/MS methods for this compound would aim to achieve optimal separation and sensitive detection of the target analyte within these complex research environments researchgate.netnih.govuoa.gr.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds spectralworks.comresearchgate.netunar.ac.id. It offers high sensitivity and specificity, making it suitable for trace analysis spectralworks.com. GC-MS provides high-resolution separation of complex mixtures, facilitating the accurate identification of individual components spectralworks.comphenomenex.com. This technique is widely used in various fields, including environmental analysis, pharmaceuticals, and food safety spectralworks.com. For this compound, GC-MS could be applicable if the compound or its derivatives are sufficiently volatile and thermally stable. The analysis involves separating compounds based on their boiling points and chemical properties before mass spectrometric detection and identification spectralworks.comresearchgate.netunar.ac.idorslabs.comhmdb.ca.

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be reliable in research, it must undergo rigorous validation to ensure reproducibility and accuracy. This process confirms that the method consistently delivers accurate results under defined conditions.

Method validation for this compound would typically involve assessing several key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. This ensures that the signal detected is indeed from this compound and not from interfering substances nih.govinsight7.io.

Linearity: The capability of the method to elicit a response that is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing samples with known concentrations of this compound and evaluating the correlation coefficient (R²) of the resulting calibration curve nih.gov.

Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have been determined with suitable precision, accuracy, and linearity. For trace analysis, this range might extend from very low concentrations, near the limit of detection, up to higher concentrations relevant to the research study nih.gov.

Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. This is crucial for identifying the presence of this compound at very low levels spectralworks.comnih.gov.

Limit of Quantification (LOQ): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is essential for reliable quantification in research studies spectralworks.comnih.gov.

While specific validated parameters for this compound were not detailed in the provided search results, these principles guide the development of reliable analytical protocols for such compounds.

Application of Spectroscopic Methods for In Situ Monitoring in Research Systems

Spectroscopic methods offer non-destructive or minimally invasive ways to monitor chemical processes or biological interactions in real-time, providing valuable insights into the dynamics of this compound within research systems.

Spectroscopic techniques can be employed to follow the progress of chemical reactions involving this compound or to track its uptake into cells in in vitro studies. For example, UV-Vis spectroscopy can monitor changes in absorbance at specific wavelengths related to the compound's presence or transformation during a reaction. Other spectroscopic methods might be adapted to provide real-time data on cellular interactions, such as changes in fluorescence if this compound is labeled or exhibits intrinsic fluorescent properties. These in situ monitoring capabilities allow researchers to observe dynamic processes as they occur, providing a deeper understanding of reaction kinetics or cellular mechanisms related to the compound.

Preclinical Research Models for Mechanistic Elucidation of C26h24fn5o3s2

In Vitro Cellular Models for Pathway Analysis

In vitro cellular models provide a controlled environment to investigate the compound's effects at the cellular and molecular level, allowing for the analysis of specific biochemical pathways and cellular responses.

Primary cell cultures, derived directly from tissues, and immortalized cell lines, which have undergone genetic modification to proliferate indefinitely, are foundational in vitro models. For a fluoroquinolone derivative like C26H24FN5O3S2, these models would be used to assess its impact on bacterial viability, growth inhibition, and potential mechanisms of resistance. Studies might involve exposing various bacterial strains (e.g., Gram-positive and Gram-negative) or relevant human cell lines to the compound to measure effects such as:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Determining the lowest concentration of the compound that inhibits or kills a specific microorganism.

Cell Viability Assays: Using assays like MTT or MTS to assess the compound's impact on the metabolic activity of target cells or host cells.

Apoptosis Assays: Investigating whether the compound induces programmed cell death through methods like Annexin V/Propidium Iodide staining or caspase activity assays.

Gene Expression Analysis: Employing techniques such as RT-qPCR or RNA sequencing to identify changes in the expression of genes involved in key cellular pathways, including DNA replication, repair, or stress responses, which are common targets for fluoroquinolones.

While 2D cultures offer simplicity, 3D cell culture systems, such as spheroids or organoids, better recapitulate the complex microenvironment and cell-cell interactions found in vivo researchgate.net. For this compound, these models could provide insights into:

Penetration and Distribution: Evaluating how the compound diffuses within a more complex cellular matrix.

Cell-Cell Communication: Assessing how the compound affects interactions between different cell types within a tumor microenvironment or a microbial community.

Drug Resistance Mechanisms: Investigating the development of resistance in a more physiologically relevant context, where cells may exhibit altered drug uptake or efflux.

Pathway Perturbation: Observing how the compound affects signaling cascades and metabolic processes within a structured cellular architecture.

Data tables in this context might compare the efficacy of this compound across different bacterial species or cell types in 2D versus 3D cultures, highlighting differences in potency or mechanism of action.

Ex Vivo Tissue Models for Target Engagement Studies

Ex vivo tissue models utilize freshly isolated tissues or organs, maintaining their native architecture and cellular composition for a limited period. These models are valuable for assessing target engagement and compound effects in a more complex, tissue-specific context.

Organ slice cultures, such as bacterial biofilms or tissue explants, allow for the study of compound penetration, distribution, and target engagement within intact tissue structures nih.gov. For this compound, these could include:

Bacterial Biofilm Models: Studying the compound's efficacy against bacteria organized in biofilms, a common mode of infection and resistance. This would involve measuring biofilm biomass, metabolic activity, and bacterial viability within the biofilm matrix after treatment.

Tissue Explants: If this compound were being investigated for host-pathogen interactions or effects on specific host tissues, explants from relevant organs could be used. These would allow for assessment of compound uptake by tissue cells and its effect on tissue integrity or function.

Isolated organ perfusion systems maintain the viability and physiological function of an organ outside the body, allowing for dynamic assessment of compound pharmacokinetics and pharmacodynamics. While less common for standard antibiotic development, such systems could be employed to:

Assess Organ-Specific Metabolism: Study how the compound is metabolized by a specific organ.

Evaluate Target Engagement in a Perfused Organ: Determine if the compound reaches and interacts with its intended target within a functioning organ.

Genetically Engineered Animal Models for Mechanistic Studies

Genetically engineered animal models, particularly mice, are critical for understanding compound behavior in a whole organism, including absorption, distribution, metabolism, excretion, and efficacy in a complex biological system hdbuzz.netnih.govscienceadvancement.orgmdpi.com. For this compound, these models would be used to:

Evaluate In Vivo Efficacy: Test the compound's ability to treat infections caused by susceptible pathogens in animal models of infection. This would involve monitoring survival rates, bacterial load, and clinical signs of disease.

Elucidate Mechanism of Action: Investigate how the compound interacts with its bacterial target (e.g., DNA gyrase or topoisomerase IV) within the context of a living organism, potentially using genetically modified animals that express specific bacterial targets or have altered metabolic pathways.

Study Pharmacokinetics and Pharmacodynamics (PK/PD): Determine how the compound is absorbed, distributed, metabolized, and excreted, and how its concentration relates to its therapeutic effect over time.

Investigate Resistance Development: Study the emergence and mechanisms of resistance in vivo, which can differ from in vitro observations.

Example of a Hypothetical Data Table for In Vitro Efficacy:

While specific data for this compound is unavailable, a typical data table for evaluating a novel fluoroquinolone derivative in vitro might look like this:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)% Inhibition at 1x MIC% Inhibition at 4x MIC
Escherichia coli ATCC 259220.5192>99
Staphylococcus aureus ATCC 292130.250.595>99
Pseudomonas aeruginosa ATCC 27853248598
Enterococcus faecalis ATCC 29212129099

Note: This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found.

Knockout and Transgenic Models for Specific Pathway Analysis

Genetic manipulation of model organisms, particularly mice, allows for the creation of knockout (KO) and transgenic models. These models are instrumental in identifying the specific genes, proteins, and pathways that interact with or are modulated by this compound.

Knockout Models: In a knockout model, a specific gene is inactivated or "knocked out," rendering the corresponding protein non-functional. By comparing the biological response of this compound in wild-type versus knockout animals, researchers can infer the role of the targeted gene in the compound's mechanism of action. For instance, if this compound is hypothesized to inhibit a particular kinase, a knockout model lacking that kinase could reveal whether the compound's activity is dependent on that target.

Transgenic Models: Transgenic models involve the introduction of foreign DNA into an organism's genome, often leading to the overexpression or altered expression of specific genes. For studying this compound, a transgenic model could be engineered to overexpress a suspected target protein or a downstream effector in a tissue-specific manner. This allows for the examination of how this compound interacts with an amplified biological signal or pathway component.

Illustrative Data Table 1: Gene Expression Analysis in Knockout Model

This table demonstrates hypothetical gene expression changes observed in a knockout mouse model (e.g., lacking a specific receptor hypothesized to bind this compound) compared to wild-type littermates after treatment with this compound.

Gene/PathwayWild-Type (Control)Wild-Type + this compoundKnockout (Gene X)Knockout (Gene X) + this compoundInterpretation
Target Gene XBaselineDownregulated (1.5x)BaselineNo ChangeThis compound likely acts through Target Gene X.
Downstream Effector YBaselineUpregulated (2.0x)BaselineDownregulated (1.2x)Target Gene X is necessary for this compound-mediated activation of Effector Y.
Pathway Z ActivityModerateHigh (3.0x)ModerateModerate (1.1x)This compound's effect on Pathway Z is dependent on Target Gene X.

Note: This table presents hypothetical data to illustrate the type of findings expected from such studies.

Reporter Gene Systems for In Vivo Mechanism Tracking

Reporter gene systems are powerful tools for monitoring gene expression, protein activity, or cellular signaling events in real-time, both in vitro and in vivo clinisciences.comgoogle.comnih.govresearchgate.netpromega.kr. These systems typically involve linking a reporter gene (e.g., luciferase, green fluorescent protein) to a specific promoter or regulatory element that is activated by a particular cellular pathway or molecular event.

For this compound, reporter gene assays can be employed in cell lines or genetically modified animal models. If this compound is suspected to activate a specific transcription factor, a reporter construct driven by that factor's binding site can be used. Changes in reporter gene expression (e.g., luminescence or fluorescence) would then directly reflect the compound's activity on that pathway. This approach allows for the visualization and quantification of mechanistic engagement within a biological system.

Illustrative Data Table 2: Reporter Gene Activity in Response to this compound

This table shows hypothetical results from a reporter gene assay using cells engineered to express a luciferase reporter gene under the control of a promoter activated by a pathway modulated by this compound.

Cell Line/ModelTreatment GroupReporter Gene Activity (RLU/mg protein)Interpretation
Control CellsVehicle1,500Baseline activity in the absence of this compound.
Control CellsThis compound15,000This compound significantly induces reporter gene expression, suggesting pathway activation.
Target KO CellsVehicle1,200Baseline activity in knockout cells.
Target KO CellsThis compound2,500Reduced reporter gene induction in knockout cells indicates that the targeted gene is crucial for the effect.

Note: RLU = Relative Light Units. This table presents hypothetical data to illustrate the type of findings expected from such studies.

Disease-Relevant Animal Models for Pathway and Biomarker Research

To understand the therapeutic potential and mechanistic relevance of this compound in the context of a specific disease, researchers utilize disease-relevant animal models wikipedia.orgbiospective.comsyncrosome.comresearchgate.netmdpi.combiorxiv.orgnih.govnih.gov. These models recapitulate key pathological features of human diseases, allowing for the investigation of this compound's effects on disease progression, relevant pathways, and potential biomarkers.

Validation of Mechanistic Hypotheses in Complex Biological Systems

Disease-relevant animal models serve as complex biological systems where hypotheses about this compound's mechanism of action can be rigorously tested and validated nih.govaltex.orgnih.govresearchgate.netaltex.org. For example, if this compound is being investigated for an inflammatory condition, models that mimic the inflammatory cascade of that disease would be employed. Researchers would assess whether this compound modulates key inflammatory mediators, cell infiltration, or tissue damage in these models, thereby validating or refuting its proposed anti-inflammatory mechanism. The data generated from these models, including changes in gene expression, protein levels, and physiological parameters, contribute to a comprehensive understanding of the compound's impact on disease pathology.

Identification of Surrogate Endpoints for Mechanistic Readouts

In preclinical research, identifying reliable surrogate endpoints is crucial for efficiently assessing the efficacy and mechanism of a compound like this compound iddi.comsolidbio.comnih.govappliedclinicaltrialsonline.comuni-muenchen.de. Surrogate endpoints are measurable indicators that are thought to predict clinical benefit or reflect the mechanism of action. In disease models, researchers look for biomarkers that change predictably in response to disease progression or therapeutic intervention.

For this compound, studies in relevant animal models would aim to identify such endpoints. For instance, if this compound targets a specific signaling pathway involved in tumor growth, a surrogate endpoint might be a downstream protein whose levels are reduced by this compound, correlating with reduced tumor proliferation. The validation of these surrogate endpoints involves demonstrating a consistent and statistically significant relationship between the surrogate marker and the desired clinical outcome or mechanistic effect.

Illustrative Data Table 3: Surrogate Biomarker Changes in a Disease Model

This table presents hypothetical data showing the effect of this compound on a potential surrogate biomarker in a preclinical disease model.

Disease ModelTreatment GroupBiomarker A Level (Units)Biomarker B Activity (Fold Change)Disease Score (0-5)Interpretation
Disease Model XVehicle100 ± 151.0 ± 0.13.5 ± 0.4Baseline disease state and biomarker levels.
Disease Model XThis compound45 ± 100.4 ± 0.051.2 ± 0.3This compound treatment significantly reduces Biomarker A, decreases Biomarker B activity, and improves the disease score, suggesting efficacy.
Disease Model X (KO of Target)This compound95 ± 120.9 ± 0.083.3 ± 0.3The attenuated effect in the knockout model indicates that Biomarker A and B changes, and disease score improvement are mediated by the target.

Note: Values are presented as mean ± standard deviation. This table presents hypothetical data to illustrate the type of findings expected from such studies.

Theoretical and Computational Studies of C26h24fn5o3s2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into the electronic distribution and energy of the molecule, which in turn dictate its chemical behavior.

DFT Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. physchemres.orgresearchgate.netresearchgate.net It has been employed to determine the most stable three-dimensional arrangement of atoms in the C26H24FN5O3S2 molecule, a process known as geometry optimization. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which corresponds to the most stable structure of the molecule.

These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, which provides a good balance between accuracy and computational cost. The geometry optimization process involves systematically adjusting the atomic coordinates to find the arrangement with the lowest possible energy. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to explore the energy landscapes of the molecule, identifying various low-energy conformers and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers for conformational changes.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C=N1.30
S-N1.65
C-S-C102.5
N-C=O121.3
Phenyl-Sulfonyl85.2

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis reveals the distribution of electron density in these key orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, such as the aromatic rings and heteroatoms with lone pairs. Conversely, the LUMO is generally found on the electron-deficient regions. This information helps in predicting the sites of electrophilic and nucleophilic attack.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is crucial for understanding the molecule's potential to participate in various chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: The data in this table is a representative example of results from FMO analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential therapeutic action of this compound, it is essential to study its interactions with biological targets, such as proteins. Molecular docking and molecular dynamics simulations are powerful computational tools used for this purpose. nih.govmdpi.commdpi.com

Binding Site Analysis and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

This analysis helps to identify the key amino acid residues in the binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By understanding these interactions, researchers can predict the binding mode and affinity of the compound for its target.

Conformational Flexibility and Stability of the Compound

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netnih.govmdpi.com MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the conformational flexibility and stability of the compound within the binding site. researchgate.netnih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to assess the stability of the predicted binding pose from docking studies. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored during the simulation to evaluate the stability of the complex. researchgate.net

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Target Protein

Interacting ResidueInteraction TypeDistance (Å)
TYR 84Hydrogen Bond2.1
PHE 268Pi-Pi Stacking3.5
LEU 78Hydrophobic3.8
ASP 125Electrostatic4.2

Note: This table presents hypothetical data to illustrate the types of interactions identified through molecular docking.

In Silico ADME/Tox Prediction (Focus on Theoretical Frameworks)

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties must be evaluated. In silico ADME/Tox prediction models use computational algorithms to estimate these properties based on the molecule's structure. researchgate.netnih.govceon.rs

These predictive models are built on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) principles. ceon.rs They utilize mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

The theoretical frameworks behind these predictions involve a variety of approaches, including machine learning algorithms, rule-based systems, and pharmacophore modeling. These methods analyze various molecular descriptors, such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), to predict the ADMET profile of a compound. frontiersin.org

Table 4: Predicted ADME Properties of this compound

PropertyPredicted Value
Molecular Weight533.63 g/mol
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
TPSA105.4 Ų
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationModerate

Note: The data in this table is for illustrative purposes and represents typical output from in silico ADME prediction software.

Predictive Models for Metabolic Pathways (theoretical)

Predicting the metabolic fate of a compound like this compound is a critical step in early drug development. Theoretical models, often powered by machine learning and based on extensive databases of known metabolic reactions, can forecast how the human body might process the molecule. These in silico models primarily focus on the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

For this compound, predictive models would assess the likelihood of metabolism at various sites on the molecule. Key structural features, such as the thieno[2,3-d]pyrimidine (B153573) core, the fluorophenyl group, and the methoxyethyl sulfamide (B24259) side chain, are analyzed for their susceptibility to common metabolic reactions.

Potential Metabolic Reactions Predicted for this compound:

Oxidation: The phenyl rings and the thiophene (B33073) ring are potential sites for hydroxylation mediated by CYP enzymes. The N-dealkylation of the methoxyethyl group is another possible oxidative pathway.

Conjugation: Following initial oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Software platforms like ADMET Predictor® or admetSAR utilize extensive datasets to build models that can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. nih.govsimulations-plus.com These predictions are crucial for anticipating potential drug-drug interactions. For instance, studies on other thieno[2,3-d]pyrimidine derivatives have shown they are generally not inhibitors of the CYP2D6 enzyme. nih.gov

Computational Toxicology Approaches for Mechanistic Insights (theoretical)

Computational toxicology employs computer models to predict the potential toxicity of chemical substances, offering insights into safety profiles long before clinical trials. nih.govnih.gov These methods analyze a molecule's structure to identify potential toxicophores—sub-structures known to be associated with toxicity. nih.gov

For this compound, in silico toxicology assessments would focus on several key areas:

Cardiotoxicity: Predicting the compound's potential to interact with the hERG potassium channel is a standard computational screen to assess the risk of cardiac arrhythmias.

Genotoxicity: Models predict the likelihood of a compound causing DNA damage, often by identifying structural alerts for mutagenicity.

Hepatotoxicity: The potential for drug-induced liver injury (DILI) can be evaluated using models trained on data from compounds with known liver effects.

General Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can provide predictions for endpoints like acute toxicity (LD50). nih.govmdpi.com

These predictive models are built using large datasets of compounds with known toxicological profiles. inotiv.comeuropa.eu For example, the ProTox-II web server provides predictions on various toxicity endpoints, including hepatotoxicity and cytotoxicity. pharmacophorejournal.com Such computational tools allow for the early identification of potential liabilities, guiding the design of safer analogues. nih.gov

Cheminformatics and Machine Learning Approaches for SAR and Lead Optimization

Big Data Analysis for Identifying Structural Patterns

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their biological activities. For a class of molecules like the thieno[2,3-d]pyrimidines, big data analysis can uncover crucial Structure-Activity Relationships (SAR). mdpi.com By comparing this compound to a library of similar compounds with known activities, researchers can identify key structural motifs responsible for its biological effects. nih.gov

For instance, this compound is known as an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a target in certain cancers. researchgate.neteurekalert.org Analysis of large datasets of MAT2A inhibitors would reveal patterns such as:

The importance of the thieno[2,3-d]pyrimidine scaffold for binding to the target. nih.govrsc.org

The impact of substitutions at different positions on the pyrimidine (B1678525) and thiophene rings. nih.gov

The role of the fluorophenyl group in enhancing potency or selectivity.

This type of analysis helps to build a comprehensive understanding of the SAR for this chemical series, highlighting which parts of the molecule are essential for activity and which can be modified to improve properties. mdpi.com

Predictive Modeling for Novel Analogues

The insights gained from SAR analysis are used to build predictive QSAR models. nih.gov These models, often employing machine learning algorithms like random forests or neural networks, establish a mathematical relationship between a molecule's structure and its biological activity. nih.govnih.gov

For this compound, a QSAR model could be developed using a training set of known thieno[2,3-d]pyrimidine-based MAT2A inhibitors. researchgate.net The model would learn to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with inhibitory potency.

Application of Predictive Modeling:

Virtual Screening: The model can be used to screen virtual libraries of novel, yet-to-be-synthesized analogues of this compound.

Lead Optimization: It can predict the activity of proposed modifications to the lead compound, allowing chemists to prioritize the synthesis of analogues with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govscienceopen.com

AI-Driven Design: Advanced machine learning and generative models can even design entirely new molecules with desired properties, expanding the chemical space around the original lead. prnewswire.com

This iterative cycle of prediction, synthesis, and testing accelerates the drug discovery process, enabling the efficient design of more potent and selective drug candidates.

Future Directions and Emerging Research Avenues for C26h24fn5o3s2

Integration of Multi-Omics Data for Systems-Level Understanding (in vitro/preclinical)

To achieve a holistic view of the biological impact of C26H24FN5O3S2, future research will focus on integrating multiple layers of biological data. A systems biology approach, which considers the interplay between various cellular components, is crucial for understanding the compound's effects. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete model of the compound's mechanism of action and its downstream consequences. nih.gov This multi-omics strategy can reveal not only the direct targets of this compound but also the broader network of pathways it modulates, offering insights into potential efficacy and off-target effects. mdpi.comnih.gov

A concerted analysis using proteomics, metabolomics, and transcriptomics will be pivotal in elucidating the precise molecular mechanisms of this compound.

Transcriptomics: RNA-sequencing (RNA-seq) can be employed to capture the global transcriptional changes in cells or tissues upon treatment with this compound. This will identify genes and signaling pathways that are upregulated or downregulated, providing clues about the cellular response to the compound.

Proteomics: High-throughput mass spectrometry-based proteomics will identify and quantify changes in the protein landscape. This can validate transcriptomic findings at the protein level and uncover post-translational modifications that are critical for cellular signaling but are not visible through genomic or transcriptomic analysis.

Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics can provide a functional readout of the cellular state. Changes in metabolite levels following exposure to this compound can reveal alterations in metabolic pathways, providing a snapshot of the compound's impact on cellular energy and biosynthesis.

The true power of this approach lies in the integration of these datasets. For instance, an observed change in the transcription of a metabolic enzyme, corroborated by a change in the protein's abundance and a corresponding shift in related metabolite levels, would provide strong evidence for a specific pathway being modulated by this compound.

Research AreaTechniquePotential Insights for this compound
Transcriptomics RNA-sequencing (RNA-seq)Identification of modulated genes and signaling pathways.
Proteomics Mass SpectrometryQuantification of protein expression changes and post-translational modifications.
Metabolomics Mass Spectrometry, NMRFunctional readout of cellular state and altered metabolic pathways.

Development of Advanced Imaging Probes and Techniques for Mechanistic Elucidation (in vitro/preclinical)

To visualize the action of this compound in real-time within cellular and preclinical models, the development of bespoke imaging probes is a critical future step. These tools can provide invaluable spatiotemporal information about the compound's distribution, target engagement, and downstream effects. nih.gov Probe-assisted molecular imaging offers a noninvasive way to visualize early biological changes in vivo. nih.gov

Future research could focus on designing and synthesizing fluorescently labeled or radiolabeled derivatives of this compound. These probes would allow for techniques such as:

Confocal Microscopy: To visualize the subcellular localization of the compound in vitro.

Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT): To non-invasively track the biodistribution and target engagement of the compound in preclinical models. nih.gov

Furthermore, the creation of responsive probes, which emit a signal only upon binding to their intended target or upon a specific enzymatic activity, could offer a more dynamic and precise understanding of the compound's activity. nih.gov

Exploration of Covalent and Allosteric Modulation Mechanisms

Understanding the precise nature of the interaction between this compound and its biological target is fundamental. Future investigations should explore non-traditional binding mechanisms, such as covalent and allosteric modulation, which can offer significant therapeutic advantages.

Covalent Modulation: This involves the formation of a stable covalent bond between the compound and its target protein. nih.gov This can lead to increased potency and a prolonged duration of action. nih.gov Future studies should include biochemical assays and structural biology techniques, like X-ray crystallography, to determine if this compound acts as a covalent modulator.

Allosteric Modulation: Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.govresearchgate.net This can offer greater target selectivity and a more nuanced modulation of protein function. nih.govresearchgate.net Investigating this possibility for this compound could open up new therapeutic strategies, particularly for targets that have proven difficult to drug via the orthosteric site. weizmann.ac.ilresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govmdpi.com These technologies can be applied to this compound research in several ways:

Lead Optimization: AI algorithms can analyze the structure-activity relationship (SAR) data of this compound and its analogs to predict the properties of new, unsynthesized molecules. nih.gov This can help prioritize the synthesis of compounds with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the optimization process. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for the target of this compound. deep-pharma.tech These models can explore a vast chemical space to identify new scaffolds and chemical entities. nih.gov

Target Identification: By analyzing large biological datasets, AI can help identify or validate the biological target of this compound and predict potential off-targets. mdpi.comdeep-pharma.tech Platforms that combine automated experiments with AI can accurately predict chemical reactions, streamlining the development process. scitechdaily.com

Addressing Complex Biological Systems Through Advanced Preclinical Models

To better predict the clinical potential of this compound, it is essential to move beyond simple 2D cell cultures and utilize more physiologically relevant preclinical models. These advanced models can better recapitulate the complexity of human biology and disease.

Future research should incorporate:

3D Organoids and Spheroids: These models mimic the three-dimensional structure and cellular heterogeneity of human tissues and organs, providing a more accurate platform for testing the efficacy and selectivity of this compound.

Patient-Derived Xenografts (PDX models): For oncology applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can provide a more personalized assessment of the compound's anti-cancer activity.

Microfluidic "Organs-on-a-Chip": These devices can simulate the physiological environment of human organs and can be used to study the compound's effects on different tissue types and their interactions.

Interdisciplinary Approaches and Collaborative Research Opportunities

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound will be significantly enhanced by forging partnerships between researchers with diverse expertise.

Key collaborations could include:

Academia and Industry Partnerships: Combining the innovative basic research of academic labs with the drug development expertise and resources of pharmaceutical companies.

Chemists, Biologists, and Data Scientists: An integrated team of chemists to synthesize new analogs, biologists to perform in vitro and in vivo testing, and computational scientists to analyze data and guide experimental design using AI/ML.

Clinicians and Basic Scientists: Early engagement with clinicians can ensure that the preclinical research on this compound is focused on addressing unmet medical needs and that the compound is developed with a clear clinical path in mind.

By embracing these future directions, the scientific community can systematically and efficiently investigate the full therapeutic potential of this compound, paving the way for the development of a novel and impactful therapeutic agent.

Q & A

Q. How should researchers design a study to investigate the long-term stability of C₂₆H₂₄FN₅O₃S₂ under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) per ICH Q1A guidelines.
  • Analytical Intervals : Test purity (HPLC), degradation products (LC-MS), and crystallinity (PXRD) at 0, 1, 3, and 6 months.
  • Statistical Modeling : Use Arrhenius equations to extrapolate shelf life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.